2,9-Dimethyl-5-picrylamino-1,10-phenanthroline
Overview
Description
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline is a complex organic compound with the molecular formula C20H14N6O6 and a molecular weight of 434.368 g/mol. It is characterized by its unique structure, which includes a phenanthroline core substituted with a picrylamino group at the 5-position and methyl groups at the 2 and 9 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline typically involves multiple steps, starting with the preparation of the phenanthroline core. The phenanthroline core can be synthesized through a condensation reaction between 1,10-phenanthroline and an appropriate aldehyde or ketone under acidic conditions. Subsequent nitration and methylation steps are then employed to introduce the picrylamino group and the methyl groups, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the reaction steps. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the picrylamino group or methyl groups are replaced by other functional groups.
Scientific Research Applications
2,9-Dimethyl-5-picrylamino-1,10-phenanthroline has several scientific research applications across various fields:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their electronic and magnetic properties.
Biology: The compound can be used as a fluorescent probe in biological imaging to study cellular processes and interactions.
Industry: The compound can be used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a ligand that coordinates to metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit unique electronic and magnetic properties due to the interaction between the metal ion and the ligand.
Molecular Targets and Pathways Involved: In biological imaging, the compound may target specific cellular components or pathways, allowing researchers to visualize and study these processes in real-time. The exact molecular targets and pathways would depend on the specific application and experimental conditions.
Comparison with Similar Compounds
1,10-Phenanthroline
2,9-Dimethyl-1,10-phenanthroline
5-Bromo-1,10-phenanthroline
5-Nitro-1,10-phenanthroline
Properties
IUPAC Name |
2,9-dimethyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O6/c1-10-3-5-12-7-15(14-6-4-11(2)22-19(14)18(12)21-10)23-20-16(25(29)30)8-13(24(27)28)9-17(20)26(31)32/h3-9,23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWCRDXLDDCILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C3C(=C(C=C2C=C1)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC(=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407998 | |
Record name | 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380482-30-4 | |
Record name | 2,9-Dimethyl-N-(2,4,6-trinitrophenyl)-1,10-phenanthrolin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380482-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40407998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,9-Dimethyl-5-picrylamino-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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